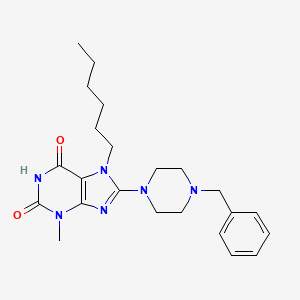

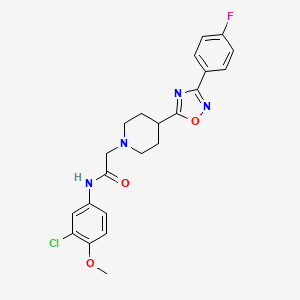

![molecular formula C11H9ClN4 B2948560 4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 1247051-22-4](/img/structure/B2948560.png)

4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a derivative of pyrrolo[2,3-d]pyrimidine . It is a part of a series of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives that contain chlorine atoms in positions 4 and 6 .

Synthesis Analysis

The synthesis of this compound involves the use of a microwave technique, which is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound was analyzed using various techniques such as IR spectroscopy, 1H NMR, and 13C NMR . For instance, the IR spectrum showed peaks at 3137 cm-1 (NH), 1676 cm-1 (C=O), and 1609 cm-1 (C=N) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a yield of 71% as a yellow solid, with a melting point of 287–288 °C . The IR, 1H NMR, and 13C NMR spectra provide further information about its chemical properties .Applications De Recherche Scientifique

Anticancer Activity

Pyrimidine derivatives have been studied for their potential anticancer properties. For instance, certain pyrimidine derivatives have shown cytotoxic effects in MTT assays, which are used to measure the cell viability and proliferation . The specific compound may also be explored for similar anticancer applications.

Synthetic Chemistry

Pyrimidine and its derivatives are key in synthetic chemistry, serving as building blocks for various pharmacologically active compounds . The compound could be used in the synthesis of new drugs with improved properties.

Drug Design

In drug design, pyrimidine derivatives are often modified to improve their interaction with biological targets. Modifications on the pyrimidine nucleus can lead to new compounds with potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies are crucial in understanding how drugs interact with their targets at the molecular level. Pyrimidine derivatives can be used in such studies to design more effective drugs .

Anti-fibrotic Activities

Some pyrimidine derivatives have been found to exhibit anti-fibrotic activities, which could be beneficial in treating diseases like fibrosis . The compound you’re interested in might be researched for such activities as well.

SAR Analysis

Structure-activity relationship (SAR) analysis is a method used to identify the chemical groups responsible for evoking a target biological effect. Pyrimidine derivatives are often subjected to SAR analysis to optimize their pharmacological profile .

Mécanisme D'action

Target of Action

The primary target of 4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is often dysregulated in cancer cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase . The compound’s interaction with CDK2 can lead to changes in the cell cycle, potentially leading to cell death .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, which can lead to apoptosis, or programmed cell death . This can have downstream effects on cell proliferation and growth, particularly in cancer cells where the cell cycle is often dysregulated .

Result of Action

The compound has shown promising results in inhibiting the growth of various cancer cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cancer cells . It also induces apoptosis within these cells , leading to a decrease in their proliferation .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through potential drug-drug interactions. It’s also worth noting that the compound’s action can be influenced by the specific characteristics of the target cells, such as their metabolic state, the presence of specific receptors, and their proliferation rate.

Propriétés

IUPAC Name |

4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c12-9-7-3-1-4-8(7)15-11(16-9)10-13-5-2-6-14-10/h2,5-6H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUMTHOBYXNNCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(N=C2Cl)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

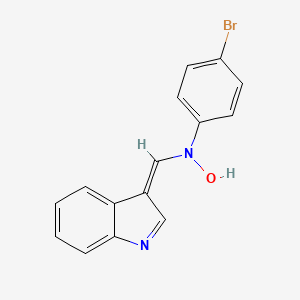

![1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2948477.png)

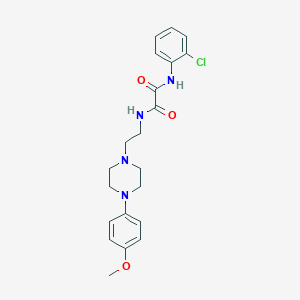

![1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one](/img/structure/B2948478.png)

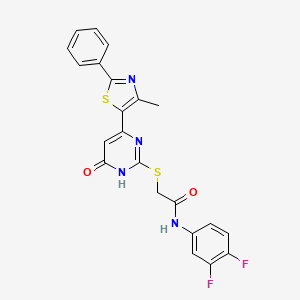

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2948484.png)

![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2948486.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole](/img/structure/B2948491.png)

![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2948496.png)